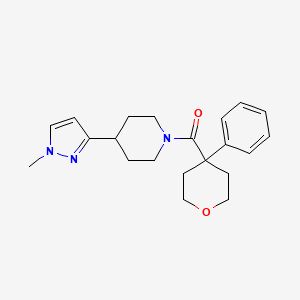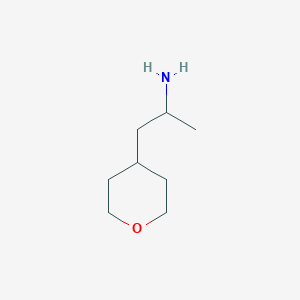
1-(Oxan-4-yl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(Oxan-4-yl)propan-2-amine” is a chemical compound with the CAS Number: 857177-23-2 . It has a molecular weight of 179.69 . The IUPAC name for this compound is 1-tetrahydro-2H-pyran-4-yl-2-propanamine hydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H17NO.ClH/c1-7(9)6-8-2-4-10-5-3-8;/h7-8H,2-6,9H2,1H3;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .科学的研究の応用
Degradation of Nitrogen-containing Hazardous Compounds
Advanced oxidation processes (AOPs) have shown effectiveness in degrading nitrogen-containing compounds, such as amines, in environmental settings. AOPs are critical for mineralizing these compounds, improving the efficacy of treatment schemes for water decontamination. Research highlights the importance of ozone and Fenton processes in the degradation of amines, with reaction mechanisms differing significantly across pH levels. Cavitation is also noted as a promising pre-treatment method for cost reduction, suggesting the potential relevance of 1-(Oxan-4-yl)propan-2-amine in environmental remediation efforts (Bhat & Gogate, 2021).
Synthesis and Pharmacology of Oxadiazole Derivatives
The structural feature of 1,3,4-oxadiazole rings, which are similar in molecular architecture to this compound, is beneficial for binding with enzymes and receptors due to their ability to engage in various weak interactions. This property underlines the potential pharmaceutical applications of compounds containing this compound, with research indicating their utility in treating a wide array of diseases (Verma et al., 2019).
Metal Ion Sorption by Chitosan-based Sorbents
Chitosan, a biopolymer with free amine groups, demonstrates the ability to chelate metal ions, a property potentially shared by this compound due to its amine functionality. This suggests its application in the decontamination of effluents and recovery of valuable metals, indicating a wide applicability in material science and environmental engineering (Guibal, 2004).
Reductive Amination and Organic Synthesis
The process of reductive amination, where aldehydes or ketones are converted to amines in the presence of a reducing agent, is fundamental in organic synthesis. Given its structural characteristics, this compound could be involved in such reactions, highlighting its importance in the synthesis of complex organic molecules (Irrgang & Kempe, 2020).
Removal of Particulate and Dissolved Contaminants
Chitosan's unique properties, particularly its primary amino groups, make it effective in the coagulation and chelation of metal ions and other contaminants. The amine functionality in this compound could similarly be exploited in water treatment applications to remove contaminants through electrostatic interactions and chelation, underscoring its environmental application potential (Guibal et al., 2006).
Safety and Hazards
特性
IUPAC Name |
1-(oxan-4-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(9)6-8-2-4-10-5-3-8/h7-8H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJCOUYZLVVANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCOCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-[4-(methylamino)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2704484.png)



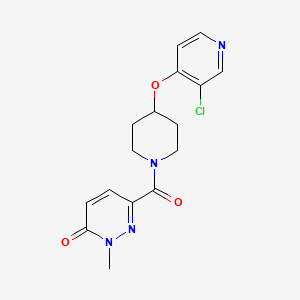
![4-(2-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2704492.png)
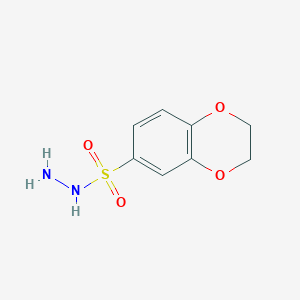
![5-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2704495.png)
![5-methyl-7-(4-(2-phenoxypropanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2704497.png)
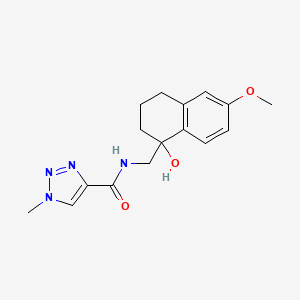
![2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2704499.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(methylthio)benzamide](/img/structure/B2704500.png)
![Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2704502.png)
